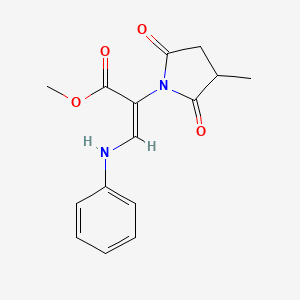![molecular formula C53H32Cl2N8RuS4 B12368214 1,10-phenanthroline;ruthenium(2+);2-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-1H-imidazo[4,5-f][1,10]phenanthroline;dichloride](/img/structure/B12368214.png)
1,10-phenanthroline;ruthenium(2+);2-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-1H-imidazo[4,5-f][1,10]phenanthroline;dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,10-phenanthroline;ruthenium(2+);2-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-1H-imidazo[4,5-f][1,10]phenanthroline;dichloride is a complex compound that combines the coordination chemistry of ruthenium with the structural intricacies of phenanthroline and thiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of ruthenium with 1,10-phenanthroline and thiophene derivatives. The process can be summarized as follows:
Preparation of 1,10-phenanthroline Ligand: 1,10-phenanthroline is synthesized through the Skraup synthesis, which involves the condensation of o-phenylenediamine with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Synthesis of Thiophene Derivatives: The thiophene derivatives are synthesized through various methods, including the Stille coupling reaction, which involves the coupling of thiophene with organotin compounds in the presence of a palladium catalyst.
Coordination with Ruthenium: The final step involves the coordination of ruthenium with the prepared ligands. This is typically achieved by reacting ruthenium trichloride with the ligands in a suitable solvent such as ethanol or acetonitrile under reflux conditions.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly involving the thiophene moieties. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene rings. Halogenation and nitration are common substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated and nitrated thiophenes.
Scientific Research Applications
Chemistry
Photocatalysis: The compound is used as a photocatalyst in various organic transformations, including oxidation and reduction reactions.
Electrochemistry: It is employed in the development of electrochemical sensors and devices due to its redox properties.
Biology
DNA Binding: The compound has been studied for its ability to bind to DNA, making it a potential candidate for use in molecular biology and genetics research.
Antimicrobial Activity: It exhibits antimicrobial properties, which could be harnessed for the development of new antimicrobial agents.
Medicine
Cancer Therapy: The compound’s ability to generate reactive oxygen species upon light irradiation makes it a potential candidate for photodynamic therapy in cancer treatment.
Industry
Materials Science: The compound is used in the development of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on the application:
Photocatalysis: Upon light irradiation, the compound undergoes photoexcitation, leading to the generation of reactive oxygen species that facilitate oxidation and reduction reactions.
DNA Binding: The compound intercalates between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes.
Antimicrobial Activity: The compound interacts with microbial cell membranes, leading to cell lysis and death.
Comparison with Similar Compounds
Similar Compounds
Dichlorotris(1,10-phenanthroline)ruthenium(II): Similar in structure but lacks the thiophene derivatives.
Bis(2,2′-bipyridine)ruthenium(II) complexes: Similar coordination chemistry but with bipyridine ligands instead of phenanthroline and thiophene derivatives.
Uniqueness
The presence of multiple thiophene rings in the compound enhances its electronic properties, making it more effective in applications such as photocatalysis and materials science. Additionally, the combination of phenanthroline and thiophene derivatives provides unique structural features that contribute to its versatility in various scientific research applications.
Properties
Molecular Formula |
C53H32Cl2N8RuS4 |
|---|---|
Molecular Weight |
1081.1 g/mol |
IUPAC Name |
1,10-phenanthroline;ruthenium(2+);2-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-1H-imidazo[4,5-f][1,10]phenanthroline;dichloride |
InChI |
InChI=1S/C29H16N4S4.2C12H8N2.2ClH.Ru/c1-4-16-25(30-13-1)26-17(5-2-14-31-26)28-27(16)32-29(33-28)24-12-11-23(37-24)22-10-9-21(36-22)20-8-7-19(35-20)18-6-3-15-34-18;2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h1-15H,(H,32,33);2*1-8H;2*1H;/q;;;;;+2/p-2 |
InChI Key |
WBLAWGDDVHKNNI-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C3C(=C4C=CC=NC4=C2N=C1)N=C(N3)C5=CC=C(S5)C6=CC=C(S6)C7=CC=C(S7)C8=CC=CS8.[Cl-].[Cl-].[Ru+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![benzyl N-[(E,2S)-7-(dimethylamino)-1-[[1-[[4-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl]-2-oxopyridin-3-yl]amino]-1,7-dioxohept-5-en-2-yl]carbamate](/img/structure/B12368165.png)

![1-(3-Methoxyphenyl)-3-[6-(morpholine-4-carbonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B12368188.png)



![N-[3-(tert-butylamino)propyl]-3-(propan-2-yl)benzamide](/img/structure/B12368218.png)



